molecular formula C14H18N4O B2732879 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one CAS No. 301168-85-4

1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one

Cat. No.: B2732879
CAS No.: 301168-85-4
M. Wt: 258.325
InChI Key: YVBADYFRTPXCPK-UHFFFAOYSA-N
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Description

The compound 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative substituted at the 1-position with a butyl chain bearing a benzotriazole moiety.

Properties

IUPAC Name

1-[1-(benzotriazol-1-yl)butyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-6-13(17-10-5-9-14(17)19)18-12-8-4-3-7-11(12)15-16-18/h3-4,7-8,13H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBADYFRTPXCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N1CCCC1=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable butyl derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazole Site

The benzotriazole group acts as a leaving group in nucleophilic substitution reactions, facilitated by its electron-withdrawing properties.

Reaction Type Conditions Products Yield References
Alkylation with AminesPhase-transfer catalyst (TEBAC), 50°CSubstituted amines (e.g., piperidine derivatives)70–85%
Displacement by ThiolsK₂CO₃, DMF, 70°CThioether derivatives60–75%

Mechanistic Insight : The reaction proceeds via SN2 mechanism, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to the benzotriazole group, leading to its displacement .

Ring-Opening Reactions of Pyrrolidin-2-One

The lactam ring in pyrrolidin-2-one undergoes hydrolysis under acidic or basic conditions, forming linear amides or carboxylic acids.

Reaction Type Conditions Products Yield References
Acidic HydrolysisHCl (6M), reflux, 12h4-(Benzotriazol-1-yl)butanoic acid88%
Basic HydrolysisNaOH (10%), 100°C, 6hSodium 4-(benzotriazol-1-yl)butanoate92%

Key Observation : The butyl linker remains intact during hydrolysis, preserving the benzotriazole moiety .

Coupling Reactions via the Lactam Nitrogen

The nitrogen in pyrrolidin-2-one participates in peptide coupling reactions, forming amide bonds.

Reaction Type Conditions Products Yield References
HBTU/HOBt-Mediated CouplingDIPEA, DMF, room temperatureN-Acylated derivatives (e.g., aryl acetamides)65–80%

Example : Reaction with 2-chlorophenylacetic acid using HBTU/HOBt yields N-(2-chlorophenylacetyl)-1-[1-(benzotriazol-1-yl)butyl]pyrrolidin-2-one, a precursor for NLRP3 inhibitors .

Electrophilic Aromatic Substitution on Benzotriazole

The benzotriazole ring undergoes nitration or sulfonation at the 5-position under controlled conditions.

Reaction Type Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2h1-[1-(5-Nitro-1H-benzotriazol-1-yl)butyl]pyrrolidin-2-one45%

Note : Steric hindrance from the butyl chain reduces reaction rates compared to unsubstituted benzotriazole .

Reductive Alkylation

The pyrrolidin-2-one ring participates in reductive alkylation with aldehydes or ketones.

Reaction Type Conditions Products Yield References
NaBH₃CN-Mediated ReductionAcOH, MeOH, 24hN-Alkylated pyrrolidin-2-one derivatives50–60%

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposes above 250°C, releasing benzotriazole and butylpyrrolidin-2-one fragments .

  • Oxidative Resistance : Stable to H₂O₂ and O₃ at room temperature but degrades under UV light via C–N bond cleavage .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that benzotriazole derivatives, including 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one, exhibit significant antimicrobial activities. A study demonstrated that compounds with the benzotriazole moiety can inhibit bacterial growth effectively. For instance, compounds derived from benzotriazole have been shown to possess activity against a range of Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .

Cancer Research
The compound's structural characteristics suggest potential as an anticancer agent. Studies have indicated that benzotriazole derivatives can serve as inhibitors of specific kinases involved in cancer progression. For example, high-throughput screening of kinase inhibitors has identified several benzotriazole-based compounds with promising activity against cancer cell lines .

Material Science

UV Stabilizers
Benzotriazole derivatives are widely used as UV stabilizers in polymers and coatings. The ability of these compounds to absorb UV radiation helps prevent degradation of materials exposed to sunlight. This application is critical in industries such as plastics and coatings where long-term stability is essential. The incorporation of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one into polymer matrices has been studied for enhancing UV resistance while maintaining mechanical properties.

Environmental Science

Environmental Impact Studies
Benzotriazole compounds have been identified as emerging contaminants in environmental samples. Their persistence and potential toxicity raise concerns regarding their accumulation in ecosystems. Studies focusing on the extraction and determination methodologies for benzotriazole UV stabilizers highlight the need for monitoring these compounds in environmental matrices . The environmental behavior of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one warrants further investigation to assess its ecological impact.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds sharing structural similarities with 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one:

Compound NameStructure TypeUnique Feature
2-(benzotriazol-1-yl)pyridinePyridine derivativeExhibits different electronic properties
5-(benzotriazol-1-yl)-3-methylisoxazoleIsoxazole ringKnown for anti-inflammatory properties
4-(benzotriazol-1-yl)-phenolPhenolic groupExhibits antioxidant activity

This table illustrates the versatility of benzotriazole as a scaffold in drug design while showcasing how variations in substituents can significantly alter biological activity and chemical reactivity.

Case Studies

Case Study: Antimicrobial Activity Assessment
A study conducted on various benzotriazole derivatives assessed their antimicrobial efficacy against multiple pathogens. The results indicated that modifications to the benzotriazole ring could enhance activity against specific bacteria, suggesting a pathway for developing targeted antimicrobial therapies using compounds like 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one.

Case Study: UV Stabilization in Polymers
In an industrial application study, the incorporation of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one into a polymer matrix demonstrated significant improvements in UV stability compared to control samples without benzotriazole derivatives. This enhancement was quantified through accelerated aging tests that measured mechanical property retention over time.

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one (CAS 147227-55-2)

Structural Differences :

  • Linker : Methyl group (vs. butyl in the target compound).
  • Molecular Formula : C₁₁H₁₂N₄O (MW 216.24 g/mol) vs. hypothetical C₁₅H₁₈N₄O for the target compound.

Physicochemical Properties :

  • XlogP : 0.9 (indicating moderate lipophilicity).
  • Hydrogen Bond Acceptors (HBA) : 3.
  • Topological Polar Surface Area (TPSA) : 51 Ų.

The TPSA is identical due to the shared benzotriazole and pyrrolidinone moieties.

1-Butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (CAS 912896-40-3)

Structural Differences :

  • Core Heterocycle : Benzimidazole (vs. benzotriazole in the target compound).
  • Substituent: 2-(2,3-dimethylphenoxy)ethyl group (vs. benzotriazole-butyl).

Physicochemical Properties :

  • Molecular Formula : C₂₆H₃₂N₃O₂ (MW 418.56 g/mol).

Implications: The benzimidazole group introduces additional aromaticity and hydrogen-bonding capacity (HBA = 5 vs. 3 in benzotriazole derivatives). The phenoxyethyl substituent may enhance π-π stacking interactions but reduce metabolic stability due to ester-like linkages.

3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (CAS 849414-07-9)

Structural Differences :

  • Core Heterocycle : Thiazolidine-2-thione (vs. pyrrolidin-2-one).
  • Functional Groups : Sulfur atoms in the thione and thiazolidine ring.

Physicochemical Properties :

  • Molecular Formula : C₁₃H₁₆N₄S₂ (MW 292.42 g/mol).
  • Density : 1.39 g/cm³ (predicted).
  • pKa : 1.36 (weakly acidic).

Implications: The thione group increases electrophilicity and may facilitate metal coordination, while the sulfur atoms reduce hydrogen-bonding capacity (TPSA ~45 Ų vs. 51 Ų for pyrrolidinone analogs).

Key Research Findings

Lipophilicity Trends : The butyl linker in the target compound likely increases lipophilicity (predicted XlogP ~2.5) compared to the methyl analog (XlogP 0.9), enhancing membrane permeability but reducing aqueous solubility.

Biological Interactions : Benzimidazole derivatives (CAS 912896-40-3) exhibit higher hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability.

Reactivity: Thiazolidine-2-thione derivatives (CAS 849414-07-9) show unique reactivity due to sulfur atoms, enabling metal coordination or redox activity, unlike the electronically neutral pyrrolidinone analogs.

Biological Activity

1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, which incorporates a benzotriazole moiety, has been linked to various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through several methods, often involving the reaction of benzotriazole derivatives with pyrrolidinones. The general structure can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

Antimicrobial Properties

Research has highlighted the antimicrobial properties of benzotriazole derivatives, including 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one. A study demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 μg/mL
Compound BEscherichia coli10 μg/mL
1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-oneTBDTBD

Anticancer Activity

Benzotriazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship (SAR) studies suggest that modifications on the benzotriazole ring can significantly enhance cytotoxicity against cancer cells .

Case Study:
A recent study evaluated the effects of a series of benzotriazole derivatives on human cancer cell lines. The results indicated that certain substitutions at the benzotriazole position increased potency against breast and lung cancer cells. For instance, a derivative with a methyl group at position 5 showed a 70% reduction in cell viability at a concentration of 50 μM after 48 hours .

The proposed mechanisms by which 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Membrane Integrity: Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
11-bromobutane, K₂CO₃, DMF, 150°C93%
2Microwave irradiation, n-butanol81%

Basic: How can spectroscopic techniques (NMR, HRMS) be used to characterize this compound?

Answer:

  • ¹H NMR : Key signals include the benzotriazole aromatic protons (δ 7.3–8.0 ppm), pyrrolidinone carbonyl resonance (δ ~2.5–3.5 ppm for adjacent CH₂ groups), and the butyl chain protons (δ 1.2–1.8 ppm). provides specific δ 10.01 (C=O), 3.33–3.30 (pyrrolidine CH₂), and 1.99–1.96 (alkyl CH₂) .
  • HRMS : Confirm molecular weight with <2 ppm error. For example, reports [M+H]⁺ = 406.2136 (calculated 406.2131) for a related compound .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

  • Catalyst Screening : Phosphine catalysts (e.g., in ) enhance cycloisomerization efficiency for pyrrolidinone derivatives, achieving 81% yield with E/Z selectivity of 9:1 .
  • Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while microwave irradiation () reduces side reactions .
  • Base Selection : Potassium carbonate () is preferred over weaker bases for deprotonating benzotriazole NH groups .

Data Contradiction Note : reports 93% yield under conventional heating, whereas microwave methods () may trade slightly lower yields for faster kinetics. Researchers must balance time and efficiency based on application .

Advanced: How can stereoselective synthesis of pyrrolidin-2-one derivatives be achieved?

Answer:

  • Chiral Catalysts : Use phosphine catalysts with chiral ligands to induce enantioselectivity. achieved 83% enantiomeric excess (ee) using HPLC with a chiral IC column .
  • Protecting Groups : Introduce benzyl or trityl groups (e.g., ) to stabilize intermediates and control stereochemistry during alkylation .

Q. Table 2: Stereoselective Synthesis Example

CatalysteeMethodReference
Chiral phosphine83%HPLC (IC column)

Advanced: How to resolve contradictions in pharmacological data for benzotriazole-pyrrolidinone hybrids?

Answer:

  • Mechanistic Studies : Evaluate α1-adrenolytic activity () using in vitro receptor-binding assays and in vivo antiarrhythmic models to distinguish target-specific effects from off-target interactions .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., LC-MS/MS) to identify if contradictory efficacy data arise from rapid metabolism.

Example : found that substituents on the phenyl ring (e.g., 2,4-difluorophenyl in S-73) significantly alter α1-adrenergic receptor affinity and cardiovascular effects .

Advanced: What strategies mitigate challenges in crystallographic analysis of this compound?

Answer:

  • Crystallization Solvents : Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal quality.
  • Software Tools : SHELX programs () are widely used for small-molecule refinement. For twinned crystals, SHELXL’s TWIN command can resolve diffraction ambiguities .

Note : emphasizes SHELXL’s robustness for high-resolution data, even with twinned crystals .

Basic: What safety precautions are critical when handling benzotriazole derivatives?

Answer:

  • PPE : Use nitrile gloves and goggles to avoid skin/eye contact ().
  • First Aid : In case of inhalation, move to fresh air and consult a physician ().
  • Storage : Keep in airtight containers at 4°C to prevent degradation () .

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